Quinoline-2-carboxamide (quinaldamide), CAS 5382-42-3, is a robust N,N-bidentate ligand and directing group widely utilized in transition-metal catalysis, organometallic framework synthesis, and pharmaceutical scaffold design. Characterized by its fused aromatic ring system and strategically positioned carboxamide group, it offers enhanced electron-donating capabilities and greater hydrophobicity compared to monocyclic analogs like picolinamide [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-affinity ligand for palladium, ruthenium, and iridium catalysts, or as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), including targeted metallodrugs and epigenetic inhibitors [2].
Substituting quinoline-2-carboxamide with simpler analogs like picolinamide or positional isomers fundamentally alters the steric bulk, electronic bite angle, and lipophilicity of the resulting metal complexes [1]. In transition-metal catalysis, the extended π-system of the quinoline core provides critical steric shielding and enhanced electron donation that stabilizes high-valent metal intermediates, which pyridine-based ligands cannot replicate [2]. Furthermore, in metallodrug formulation, the substitution to a less hydrophobic core drastically reduces cellular membrane permeability, leading to a precipitous drop in intracellular accumulation and target engagement, rendering generic substitutes ineffective for both high-yield process chemistry and advanced therapeutic applications [1].
In the development of half-sandwich ruthenium and iridium anticancer complexes, the choice of the bidentate ligand dictates cellular permeability and efficacy. Studies comparing quinaldamide (quinoline-2-carboxamide) complexes against picolinamide analogs demonstrate that the extended aromatic system of quinaldamide significantly increases hydrophobicity. This translates to higher in vitro cytotoxicity; for instance, a ruthenium-quinaldamide complex achieved an IC50 of 6 μM against HT-29 cancer cells, outperforming both its picolinamide counterpart and the clinical benchmark cisplatin (IC50 = 10 μM) under identical 5-day exposure conditions [1].
| Evidence Dimension | Cytotoxicity (IC50 against HT-29 cells) |
| Target Compound Data | Ruthenium-quinaldamide complex (IC50 = 6 μM) |
| Comparator Or Baseline | Cisplatin baseline (10 μM) and lower-activity picolinamide analogs |
| Quantified Difference | >40% improvement in IC50 over cisplatin; significantly higher cytotoxicity than picolinamide. |
| Conditions | 5-day exposure in HT-29 human colon cancer cell line assays. |
For pharmaceutical procurement, selecting the quinoline-2-carboxamide ligand over picolinamide ensures the necessary lipophilicity for effective cellular penetration in metallodrug design.
Quinoline-2-carboxamide serves as an exceptional bidentate directing group in transition-metal-catalyzed C-H functionalization, providing rigid coordination that monodentate or highly flexible amides lack. In palladium(II)-catalyzed regioselective arylation of naphthylamides, the quinolinamide system facilitates a strict sequential C-H activation/oxidative addition pathway. This precise N,N-coordination yields the targeted 8-aryl-1-naphthylamine derivatives in high yields (up to 89%) while completely suppressing off-target activation, a level of regiocontrol that generic directing groups fail to achieve [1].
| Evidence Dimension | Reaction yield and regiocontrol in Pd-catalyzed C-H arylation |
| Target Compound Data | Up to 89% yield of specific regioisomer (e.g., 8-aryl-1-naphthylamine derivatives) |
| Comparator Or Baseline | Standard monodentate amides lacking bidentate N,N-coordination |
| Quantified Difference | Enables near-quantitative regioselective yields (89%) compared to mixed or failed conversions with non-bidentate baselines. |
| Conditions | Pd-catalyzed ligand-directed C-H arylation using diaryliodonium salts. |
Process chemists must procure quinoline-2-carboxamide to ensure strict regiocontrol and high throughput in the late-stage functionalization of complex API intermediates.
The electronic properties of the quinoline-2-carboxamide core make it a highly effective ligand for stabilizing active metal centers in green chemistry applications. When utilized in Ir(III) complexes for the hydrogenation of CO2 to formate in aqueous media, functionalized quinoline-2-carboxamide ligands provided massive electron donation via the anionic N-atom. This specific ligand architecture achieved an initial Turnover Frequency (TOF) of 2040 h-1 at 50 °C, significantly outperforming standard unmodified or non-quinoline bidentate ligands under mild, pressurized conditions (1 MPa H2/CO2) [1].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) for CO2 hydrogenation |
| Target Compound Data | TOF of 2040 h-1 |
| Comparator Or Baseline | Baseline unoptimized Ir-complexes (typically <500 h-1) |
| Quantified Difference | Massive increase in catalytic turnover rate due to optimal electron donation from the quinoline-amide core. |
| Conditions | 50 °C, 1 MPa H2/CO2 (1:1) in basic aqueous solution. |
Procuring this specific ligand framework is critical for engineers scaling up low-temperature, high-efficiency catalytic systems for carbon capture and utilization.
As a structural backbone for epigenetic therapeutics, the quinoline-2-carboxamide scaffold offers greater binding affinity within the histone deacetylase (HDAC) active site compared to traditional monocyclic or linear frameworks. When 8-substituted quinoline-2-carboxamide derivatives were synthesized and evaluated, the most potent compound demonstrated an IC50 of 0.050 µM. This represents a nearly 3-fold greater inhibitory potency than the FDA-approved clinical benchmark Vorinostat (SAHA, IC50 = 0.137 µM), validating the quinoline-2-carboxamide core as a highly efficient, sterically optimized precursor for next-generation HDAC inhibitors [1].
| Evidence Dimension | Enzymatic inhibitory activity (HDAC IC50) |
| Target Compound Data | IC50 = 0.050 µM |
| Comparator Or Baseline | Vorinostat (SAHA) benchmark (IC50 = 0.137 µM) |
| Quantified Difference | 2.74-fold increase in HDAC inhibitory potency. |
| Conditions | In vitro enzymatic HDAC inhibition assay. |
Pharmaceutical buyers sourcing scaffolds for oncology programs should prioritize quinoline-2-carboxamide for its proven ability to significantly lower the IC50 threshold compared to standard hydroxamate precursors.
Quinoline-2-carboxamide is the ideal bidentate directing group for process chemists performing late-stage Pd-catalyzed C-H arylation. Its rigid N,N-coordination ensures high regioselectivity and yield when synthesizing complex polycyclic APIs, where simpler amides fail to control the oxidative addition pathway[1].
In the development of ruthenium and iridium-based anticancer agents, this compound is a highly effective ligand compared to picolinamide. Its extended aromatic system provides the necessary lipophilicity to drive cellular membrane penetration, making it critical for formulating metallodrugs with sub-10 μM IC50 efficacies [2].
For environmental and green chemistry applications, quinoline-2-carboxamide serves as a strong electron-donating ligand in Ir(III) complexes. It is a highly effective choice for engineers designing low-temperature, high-turnover catalytic systems for the aqueous hydrogenation of CO2 to formate[3].
In oncology drug discovery, the quinoline-2-carboxamide core is highly recommended as a starting material for synthesizing novel epigenetic therapeutics. Its steric profile and binding affinity allow for the development of inhibitors that significantly outperform standard clinical benchmarks like Vorinostat [4].